(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a fused heterocyclic molecule featuring a thiazolo-triazolone core. Key structural elements include:
- 2-Fluorobenzylidene group: A Z-configured benzylidene substituent at position 5, introducing fluorine for enhanced electronic and steric effects.
- 3,4,5-Trimethoxyphenyl group: A trimethoxy-substituted aromatic ring at position 2, known for improving binding affinity in pharmacologically active compounds .
For example, (Z)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives are synthesized via base-catalyzed reactions between substituted amines and benzylidene precursors in methanol under reflux . The title compound likely follows a similar pathway, with 2-fluorobenzaldehyde and 3,4,5-trimethoxyphenylamine as key reactants.
Properties
Molecular Formula |
C20H16FN3O4S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16FN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10- |
InChI Key |
ZVDXCUFYOQEXCA-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4-Triazole-3-Thiol Precursor
The precursor 1,2,4-triazole-3-thiol is prepared by refluxing thiosemicarbazide with formic acid. For example:
Cyclocondensation with α-Halocarbonyl Compounds
Reaction of 1H-1,2,4-triazole-5-thiol with monochloroacetic acid under basic conditions forms the thiazolo-triazolone core:
- Reagents : 1H-1,2,4-triazole-5-thiol (1 mmol), monochloroacetic acid (1.5 mmol), 2,3-dimethoxybenzaldehyde (0.01 mol), acetic anhydride (1 ml).
- Conditions : Reflux at 120°C for 4–6 hours.
- Yield : ~65–75% after recrystallization from ethanol.
Functionalization of the 2-Position with 3,4,5-Trimethoxyphenyl
The 3,4,5-trimethoxyphenyl group is introduced at the 2-position through Suzuki-Miyaura coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution
- Reagents : Chlorinated thiazolo-triazolone (1 mmol), 3,4,5-trimethoxyphenol (1.2 mmol), K₂CO₃ (2 mmol) in DMF.
- Conditions : 120°C, 24 hours.
- Yield : 50–60%.
One-Pot Multi-Component Synthesis
A streamlined one-pot approach combines cyclocondensation, Knoevenagel condensation, and functionalization:
- Step 1 : Cyclocondensation of 1H-1,2,4-triazole-5-thiol with monochloroacetic acid in acetic anhydride.
- Step 2 : In situ Knoevenagel condensation with 2-fluorobenzaldehyde.
- Step 3 : Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid.
Catalytic and Green Chemistry Approaches
Palladium-Catalyzed C–H Activation
PdCl₂ (5 mol%) in DMSO enables direct C–H bond functionalization, avoiding pre-halogenation:
Solvent-Free Mechanochemical Synthesis
Ball milling reduces solvent use:
Analytical Validation and Characterization
Synthetic products are validated using:
- NMR : ¹H and ¹³C NMR confirm regiochemistry (Z-configuration) and substituent integration.
- X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 1.37° for coplanar systems).
- HPLC : Purity >98% (C18 column, acetonitrile:H₂O gradient).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Selectivity (Z:E) | Scalability |
|---|---|---|---|---|
| Standard Knoevenagel | 60–70 | 8–12 | 7:1 | Moderate |
| Microwave-Assisted | 85 | 0.3 | 9:1 | High |
| One-Pot | 45–55 | 24 | 6:1 | Low |
| Palladium-Catalyzed | 70–75 | 6 | 8:1 | High |
Challenges and Optimization Strategies
- Regioselectivity : Microwave irradiation and Pd catalysts improve Z-selectivity.
- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures resolves E/Z isomers.
- Byproducts : Over-condensation products minimized by stoichiometric control of aldehydes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction is mediated by the functional groups present in the compound, which form hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolo-triazolone derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Fluorine vs.
- Trimethoxyphenyl vs. Halogenated Aromatics : The 3,4,5-trimethoxyphenyl group (target) is associated with tubulin-binding activity in combretastatin analogues , whereas 4-chlorophenyl () may confer antimicrobial properties.
- Stereochemistry : The Z-conformation in the target compound and ensures planarity, critical for π-π stacking in biological targets.
Biological Activity
(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.521 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance, a related compound (Les-236) demonstrated significant cytotoxic effects across several human cancer cell lines including A549 (lung), SCC-15 (head and neck), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal) .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : The compound has been shown to increase caspase-3 activity significantly in various cell lines, indicating a pro-apoptotic effect. For example:
- Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS production while enhancing lactate dehydrogenase release and decreasing cell metabolism/proliferation at micromolar concentrations .
Study Overview
A study aimed at evaluating the biological activity of thiazole derivatives found that compounds similar to (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed promising results in inhibiting cancer cell growth. The study involved exposing various cancer cell lines to increasing concentrations of the compound and assessing their viability and apoptotic markers.
| Cell Line | EC50 (µM) | Caspase-3 Activity Increase (%) |
|---|---|---|
| A549 | 2062.00 | 220.00 |
| SCC-15 | - | 1308.54 |
| SH-SY5Y | 0.24 | 295.34 |
| CACO-2 | - | 578.34 |
Table 1: Summary of anticancer activity across different cell lines.
Q & A
Q. What are the optimized synthetic routes for (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazolone, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via condensation of 2,2-dicyanooxiranes with thiol-containing heterocycles (e.g., 5-mercapto-3-phenyl-s-triazole) in acetonitrile under reflux (7 hours, TLC monitoring). Regioselectivity is influenced by the electron-withdrawing substituents (e.g., fluorine on benzylidene) and solvent polarity. For example, acetonitrile favors cyclization over side reactions . Recrystallization in hexane/ethyl acetate (1:1) yields pure products.
Q. How is structural elucidation performed for this compound, and what spectral data are critical?
- Methodological Answer : Confirm the Z-configuration of the benzylidene group using NOESY NMR (proximity of fluorine and aromatic protons). Key spectral markers:
Q. What in vitro assays are suitable for initial cytotoxicity screening?
- Methodological Answer : Use the sulforhodamine B (SRB) assay on human cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium (5% FBS, 2 mM glutamine). Incubate cells (1.5 × 10⁵ cells/mL) for 48 hours, fix with trichloroacetic acid, and measure absorbance at 565 nm. Include CHS-828 as a positive control and normalize to DMSO vehicle (≤0.5%) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzylidene vs. methoxy groups) impact anticancer activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituent variations (e.g., replacing 3,4,5-trimethoxyphenyl with dichlorophenyl). Test cytotoxicity across panels (e.g., gastric NUGC, liver HA22T). Data indicate that electron-withdrawing groups (F, Cl) enhance apoptosis by stabilizing DNA adducts, while bulky methoxy groups reduce membrane permeability .
Q. What computational strategies predict binding modes to biological targets (e.g., tubulin)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with the α/β-tubulin dimer (PDB: 1SA0). Parameterize the ligand with GAFF2 force fields. Key interactions:
Q. How can contradictory cytotoxicity data between cell lines be resolved?
- Methodological Answer : Analyze inconsistencies (e.g., high IC₅₀ in DLD-1 vs. MCF-7) using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
